PF-3774076

Catalog No.
S539247
CAS No.
1171824-96-6
M.F
C14H15ClN2O
M. Wt
262.737
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3774076

CAS Number

1171824-96-6

Product Name

PF-3774076

IUPAC Name

2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole

Molecular Formula

C14H15ClN2O

Molecular Weight

262.737

InChI

InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1

InChI Key

CMNAOKMSNCWOHS-LLVKDONJSA-N

SMILES

COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl

Solubility

Soluble in DMSO

Synonyms

PF-3774076

Description

The exact mass of the compound (R)-2-(5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is 262.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The imidazole ring is a common pharmacophore found in many kinase inhibitors. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, researchers can potentially develop drugs for treating diseases like cancer and neurodegenerative disorders .

  • Medicinal Chemistry Lead Compound

    The molecule's unique structure, containing a chlorinated indenyl group linked to an imidazole ring, could be of interest to medicinal chemists as a starting point for developing new drugs. Medicinal chemists often modify the structures of lead compounds to optimize their potency and selectivity for specific targets .

  • Organic Synthesis

    The molecule's synthesis could be of interest to organic chemists studying new methods for constructing complex cyclic structures. The presence of the chiral center ((R)-configuration) might also be relevant for researchers investigating stereoselective synthetic strategies .

PF-3774076 is a small molecule compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This compound is primarily recognized for its role as a selective modulator in various biological pathways. The chemical structure of PF-3774076 features specific functional groups that contribute to its unique properties and biological activities.

Typical of small organic molecules. These reactions may include:

  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack, leading to substitution reactions.
  • Oxidation and Reduction: Depending on the functional groups present, PF-3774076 may participate in oxidation or reduction reactions, altering its oxidation state and potentially modifying its biological activity.
  • Cyclization Reactions: Certain conditions may facilitate intramolecular cyclization, forming cyclic derivatives that could exhibit different pharmacological properties.

The specific reaction pathways depend on the substituents attached to the core structure of PF-3774076.

PF-3774076 has been studied for its biological activity, particularly in the context of receptor modulation. It has shown affinity for various receptors, indicating potential roles in signaling pathways. The compound's unique binding properties suggest that it may serve as a valuable tool in pharmacological research, particularly in understanding receptor dynamics and interactions.

Key Biological Activities:

  • Receptor Binding: PF-3774076 exhibits selective binding to specific receptors, which is crucial for its potential therapeutic effects.
  • Modulation of Biological Pathways: Through its interaction with receptors, PF-3774076 can influence downstream signaling pathways, impacting cellular responses.

The synthesis of PF-3774076 can be achieved through various synthetic routes. Common methods include:

  • Transition Metal-Catalyzed Reactions: These methods leverage transition metals to facilitate bond formation and functional group transformations.
  • Organocatalytic Asymmetric Synthesis: This approach utilizes small organic molecules as catalysts to achieve enantioselectivity in the synthesis of PF-3774076.
  • Multistep Synthesis: A combination of different synthetic strategies can be employed to construct the complex structure of PF-3774076 efficiently.

Recent studies have focused on optimizing these synthesis methods to enhance yield and reduce environmental impact.

PF-3774076 has potential applications in several fields:

  • Pharmaceutical Development: Its unique receptor-binding profile makes it a candidate for drug development targeting specific diseases.
  • Research Tool: In pharmacology, PF-3774076 can be utilized as a tool compound to study receptor interactions and signaling pathways.
  • Therapeutic

Studies involving PF-3774076 have explored its interactions with various biological macromolecules. These interaction studies are crucial for understanding how PF-3774076 modulates receptor activity and influences cellular signaling.

Key Findings:

  • Binding Affinity: Research indicates that PF-3774076 has a high binding affinity for certain receptors, which is essential for its efficacy as a modulator.
  • Selectivity: The compound displays selectivity towards specific receptor subtypes, minimizing off-target effects and enhancing therapeutic potential.

PF-3774076 shares structural similarities with several other compounds that also act as receptor modulators. Below is a comparison with some notable similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Compound AContains a similar core structureReceptor antagonistHigher selectivity than PF-3774076
Compound BSimilar functional groupsAgonist at multiple receptorsBroader spectrum of activity
Compound CShares key substituentsPartial agonistDistinct pharmacokinetic profile

Unique Aspects of PF-3774076

PF-3774076's uniqueness lies in its specific receptor binding profile and the balance between efficacy and selectivity, making it a promising candidate for further research and development in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

262.0873

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Conlon K, Christy C, Westbrook S, Whitlock G, Roberts L, Stobie A, McMurray G. Pharmacological properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a novel and selective alpha1A-adrenergic partial agonist, in in vitro and in vivo models of urethral function. J Pharmacol Exp Ther. 2009 Sep;330(3):892-901. doi: 10.1124/jpet.109.154963. Epub 2009 Jun 4. PubMed PMID: 19498105.

Explore Compound Types